Lisinopril S,S,S-Diketopiperazine is Lisinopril Impurity B, a known degradation product of the widely prescribed Angiotensin-converting enzyme (ACE) inhibitor Lisinopril []. Understanding the formation and presence of impurities is crucial in ensuring the quality, safety, and efficacy of pharmaceutical products.
Researchers utilize Lisinopril S,S,S-Diketopiperazine as a reference standard during various stages of drug development and manufacturing. These applications include:
By using Lisinopril S,S,S-Diketopiperazine as a reference standard, researchers can ensure the accuracy and consistency of their analytical methods, ultimately contributing to the development, production, and quality control of safe and effective Lisinopril medications.
While not extensively explored, Lisinopril S,S,S-Diketopiperazine might hold potential for future research in specific areas:
Lisinopril S,S,S-Diketopiperazine is a compound related to Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. The diketopiperazine form arises as an impurity during the synthesis of Lisinopril, particularly under conditions of thermal degradation. This compound is characterized by its unique molecular structure, which includes a diketopiperazine ring, making it distinct from its parent compound and other related impurities.
While Lisinopril itself is recognized for its therapeutic effects in managing hypertension and heart failure, Lisinopril S,S,S-Diketopiperazine does not possess significant biological activity relevant for clinical use. Its primary role is as a marker for quality control in pharmaceutical manufacturing rather than as an active therapeutic agent. Studies have indicated that this diketopiperazine form does not exhibit the same efficacy as Lisinopril in inhibiting ACE or affecting blood pressure regulation .
The synthesis of Lisinopril S,S,S-Diketopiperazine is primarily linked to the degradation processes of Lisinopril itself. Key methods include:
Lisinopril S,S,S-Diketopiperazine primarily serves as:
Lisinopril S,S,S-Diketopiperazine shares similarities with several other diketopiperazines and impurities related to Lisinopril. Here are some notable compounds:
| Compound Name | Structure/Type | Unique Features |
|---|---|---|
| Lisinopril R,S,S-Diketopiperazine | Diastereomer of Lisinopril | Formed via different pathways; potential activity |
| Cyclohexyl Diketopiperazine | Structural analogue | Different ring structure; less studied |
| N-2-(1-Carboxy-3-phenylpropyl)lysyllysine | Lysine analogue | Related to lysine metabolism; different activity |
Lisinopril S,S,S-Diketopiperazine is unique due to its specific formation conditions and lack of biological activity compared to its parent compound and other impurities, making it primarily relevant for analytical purposes rather than therapeutic use .
| Property | Value |
|---|---|
| Molecular Formula | C21H29N3O4 |
| Molecular Weight | 387.47 g/mol |
| Chemical Name | (2S)-2-[(3S,8aS)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid |
| CAS Number | 328385-86-0 |
| Stereochemical Configuration | S,S,S (three defined stereogenic centers) |
The stereochemical configuration significantly influences the compound's spatial arrangement and consequently its chemical and physical properties [15]. The S configuration at all three stereogenic centers creates a specific three-dimensional structure that distinguishes this compound from its diastereomers [14] [15].
Lisinopril diketopiperazine exists in different diastereomeric forms, with the S,S,S and R,S,S configurations being the most significant and well-characterized [15]. These diastereomers differ in the stereochemical configuration at one of the three stereogenic centers, specifically at the 8a position of the pyrrolo[1,2-a]pyrazine ring system [14] [15].
The S,S,S-Diketopiperazine, also known as European Pharmacopoeia Impurity C, has all three stereogenic centers in the S configuration [18]. In contrast, the R,S,S-Diketopiperazine, designated as European Pharmacopoeia Impurity D, has an R configuration at the 8a position while maintaining the S configuration at the other two stereogenic centers [15] [17]. This single stereochemical difference results in distinct three-dimensional structures and consequently different chemical and physical properties [14] [15].
Both diastereomers share the same molecular formula (C21H29N3O4) and molecular weight (387.47 g/mol), but they are distinguished by their different CAS numbers: 328385-86-0 for the S,S,S diastereomer and 219677-82-4 for the R,S,S diastereomer [7] [17]. The chemical names also reflect their stereochemical differences: (2S)-2-[(3S,8aS)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid for the S,S,S diastereomer and (2S)-2-[(3S,8aR)-3-(4-Aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid for the R,S,S diastereomer [13] [17].
Table 2: Comparative Analysis of S,S,S vs. R,S,S Diastereomers of Lisinopril Diketopiperazine
| Property | S,S,S-Diketopiperazine | R,S,S-Diketopiperazine |
|---|---|---|
| Molecular Formula | C21H29N3O4 | C21H29N3O4 |
| Molecular Weight | 387.47 g/mol | 387.47 g/mol |
| Chemical Name | (2S)-2-[(3S,8aS)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid | (2S)-2-[(3S,8aR)-3-(4-Aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid |
| CAS Number | 328385-86-0 | 219677-82-4 |
| Stereochemical Configuration | S,S,S (three defined stereogenic centers) | R,S,S (three defined stereogenic centers) |
| Origin | Intramolecular dehydration of lisinopril at high temperature | Epimerization of S,S,S-Diketopiperazine at high temperature |
The formation pathways of these diastereomers are also distinct [15]. The S,S,S-Diketopiperazine forms through intramolecular dehydration of lisinopril at elevated temperatures, typically above 135°C [16] [20]. In contrast, the R,S,S-Diketopiperazine is primarily formed through epimerization of the S,S,S diastereomer at even higher temperatures, around 190°C [15]. This epimerization involves the inversion of configuration at the 8a stereogenic center from S to R [15] [17].
These diastereomers can be differentiated using various analytical techniques, including liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy [12] [19]. In liquid chromatography-mass spectrometry analysis, the diastereomers show different retention times and fragmentation patterns [12]. Nuclear magnetic resonance spectroscopy reveals distinct signal patterns for the stereogenic centers, allowing for unambiguous identification of each diastereomer [19] [22].
The crystallographic and conformational properties of Lisinopril S,S,S-Diketopiperazine provide valuable insights into its three-dimensional structure and molecular interactions [11] [16]. While comprehensive crystallographic data specifically for Lisinopril S,S,S-Diketopiperazine is limited in the scientific literature, several studies have investigated its conformational characteristics and related structural properties [11] [16].
The compound features a bicyclic structure with a fused pyrrolo[1,2-a]pyrazine ring system, which adopts a specific conformation influenced by its stereochemical configuration [15] [16]. The three stereogenic centers with S configuration create a defined spatial arrangement that determines the overall molecular shape and the orientation of functional groups [14] [15].
Spectroscopic studies, particularly Fourier Transform Infrared (FTIR) spectroscopy, have revealed important conformational features of Lisinopril S,S,S-Diketopiperazine [16] [20]. The FTIR spectrum shows a characteristic carbonyl band at 1670 cm⁻¹, which is indicative of the diketopiperazine ring structure [16]. Additionally, a shift in the carboxylate signal from 1574 cm⁻¹ to 1552 cm⁻¹ is observed upon diketopiperazine formation, reflecting changes in the electronic environment around the carboxylate group [16].
Table 3: Spectroscopic Characterization of Lisinopril S,S,S-Diketopiperazine
| Spectroscopic Method | Characteristic Signal/Peak | Significance |
|---|---|---|
| FTIR Spectroscopy | Carbonyl band at 1670 cm⁻¹ | Characteristic of diketopiperazine formation |
| FTIR Spectroscopy | Carboxylate shift from 1574 cm⁻¹ to 1552 cm⁻¹ | Due to diketopiperazine formation |
| FTIR Spectroscopy | Broad signal at 3422 cm⁻¹ (OH stretching) | Different from the split pattern in lisinopril |
| FTIR Spectroscopy | Absence of NH₂ stretching and bending vibrations | Indicates derivatization of amine function |
| Mass Spectrometry | Molecular ion at m/z 387.47 [M+H]⁺ | Confirms molecular weight |
| NMR Spectroscopy | Specific signals for the diketopiperazine ring structure | Confirms cyclized structure |
| NMR Spectroscopy | Signals for three stereogenic centers (S,S,S configuration) | Confirms stereochemical configuration |
The conformational stability of Lisinopril S,S,S-Diketopiperazine is influenced by intramolecular hydrogen bonding and other non-covalent interactions [11] [16]. The compound contains several functional groups capable of hydrogen bonding, including the carboxylic acid, amino group, and carbonyl groups in the diketopiperazine ring [16]. These interactions contribute to the compound's preferred conformation in both solid state and solution [16] [20].
Thermal analysis studies have provided insights into the conformational changes and phase transitions of Lisinopril S,S,S-Diketopiperazine [16] [20]. The compound exhibits a melting point of approximately 167°C, which is associated with the transition from solid to liquid state [16]. This thermal behavior is relevant to understanding the compound's stability and phase behavior under different temperature conditions [16] [20].
Table 4: Thermal Behavior and Formation of Lisinopril S,S,S-Diketopiperazine
| Parameter | Description |
|---|---|
| Formation Mechanism | Intramolecular cyclization via dehydration of lisinopril |
| Temperature for Formation | Occurs at temperatures above 135°C |
| Reaction Type | Intramolecular aminolysis |
| Water Liberation | Water released as by-product at temperatures ≥157°C |
| Melting Point | Approximately 167°C |
The formation of Lisinopril S,S,S-Diketopiperazine involves a conformational rearrangement of lisinopril to facilitate intramolecular cyclization [15] [16]. This process requires specific spatial alignment of the reacting groups, which is influenced by the stereochemical configuration of the molecule [15] [16]. The resulting diketopiperazine structure has a more rigid conformation compared to the parent compound lisinopril, due to the formation of the bicyclic ring system [15] [16].
While detailed X-ray crystallographic data for Lisinopril S,S,S-Diketopiperazine is not extensively reported in the literature, studies on related diketopiperazine structures suggest that these compounds typically crystallize in specific space groups that accommodate their three-dimensional structure and intermolecular interactions [11]. The crystal packing is likely influenced by hydrogen bonding networks involving the carboxylic acid, amino group, and carbonyl groups [11] [16].
Lisinopril S,S,S-Diketopiperazine formation occurs primarily through intramolecular cyclization mechanisms involving the amino acid residues within the parent lisinopril molecule. The cyclization process represents a non-enzymatic intramolecular aminolysis reaction that proceeds through specific mechanistic pathways [1] [2].
The fundamental mechanism involves the nucleophilic attack of the amino nitrogen from one amino acid residue on the carbonyl carbon of an adjacent amino acid within the lisinopril structure. This process creates a six-membered diketopiperazine ring system through elimination of water [1]. The reaction follows pseudo-first-order kinetics with significant temperature dependence, as demonstrated in studies of similar angiotensin-converting enzyme inhibitor compounds [3].
Conformational prerequisites play a critical role in the cyclization mechanism. The spatial arrangement of the lysyl-proline dipeptide sequence in lisinopril must achieve appropriate geometric alignment for the intramolecular reaction to proceed efficiently. The proline residue, with its constrained pyrrolidine ring structure, contributes to the conformational rigidity necessary for cyclization [4].
The activation energy for the intramolecular cyclization has been determined to be approximately 327 kilojoules per mole through Arrhenius plot analysis using in situ Fourier transform infrared microscopy [3]. This relatively high activation energy reflects the energetic barrier associated with the conformational rearrangement and bond formation processes.
Mechanistic pathways involve multiple elementary steps. Initial conformational rearrangement brings the reactive groups into proximity, followed by nucleophilic attack and subsequent elimination of water. The reaction proceeds through a transition state that exhibits characteristics of both the reactant and product configurations [3].
Epimerization processes during lisinopril degradation can lead to the formation of various stereoisomeric diketopiperazine products. The S,S,S-diketopiperazine specifically results from conditions that preserve the original stereochemical configuration of the parent lisinopril molecule [5].
Temperature-dependent epimerization occurs when lisinopril is subjected to elevated temperatures under specific conditions. Studies have demonstrated that epimerization is particularly pronounced at temperatures above 132 degrees Celsius, where approximately 50 percent of dipeptide precursors can undergo stereochemical inversion [6]. The extent of epimerization depends critically on temperature, pH, and reaction time.
pH influence on epimerization has been extensively characterized. At pH 6.2, optimal conditions exist for diketopiperazine formation with minimal epimerization [6]. Acidic conditions (pH below 3) and basic conditions (pH above 8) can promote both cyclization and concurrent epimerization processes [7] [8].
Byproduct formation accompanies the cyclization process and includes several categories of compounds. Primary byproducts include water molecules liberated during the condensation reaction, which appear as characteristic peaks in infrared spectroscopy at 3200-3400 wavenumbers [1] [2]. Secondary byproducts may include partially hydrolyzed intermediates and alternative cyclization products.
Synthetic control of epimerization requires careful optimization of reaction conditions. Controlled preparation methods typically employ moderate temperatures (75-80 degrees Celsius) in organic solvents such as n-butanol with acidic catalysts to minimize unwanted stereochemical changes [5] [9]. The reaction time must be balanced to achieve adequate conversion while limiting epimerization.
Analytical monitoring of epimerization employs high-performance liquid chromatography and nuclear magnetic resonance spectroscopy to distinguish between stereoisomeric products. The S,S,S-configuration can be confirmed through comparison with authentic standards and stereochemical analysis [5].
Thermal degradation of lisinopril follows a well-characterized pathway that proceeds through distinct temperature-dependent stages. The process begins with solid-state dehydration of the lisinopril dihydrate and culminates in intramolecular cyclization to form diketopiperazine products [1] [2].
Temperature progression of the degradation pathway involves three critical stages. The initial stage occurs at 76 degrees Celsius, where lisinopril dihydrate undergoes conversion to the monohydrate form through loss of one water molecule. The second stage proceeds at 99-101 degrees Celsius, where the monohydrate converts to the anhydrous form through elimination of the remaining water molecule. The final stage begins at 147 degrees Celsius, where intramolecular cyclization commences [1] [2].
Kinetic analysis reveals that the cyclization reaction follows first-order kinetics with respect to the anhydrous lisinopril concentration. The reaction rate increases exponentially with temperature according to Arrhenius behavior, with the activation energy determined to be 327 kilojoules per mole [3]. This high activation energy reflects the significant energetic barrier associated with the molecular rearrangement and bond formation processes.
Mechanistic details of the thermal cyclization involve conformational changes in the lisinopril molecule that bring reactive groups into proximity. The process requires breaking of existing hydrogen bonds and formation of new covalent bonds within the constrained geometry of the solid state [1]. The reaction proceeds through a transition state that exhibits partial bond formation and breaking characteristics.
Temperature range optimization for controlled cyclization typically employs isothermal conditions between 147.5 and 157.5 degrees Celsius. Lower temperatures result in incomplete reaction, while higher temperatures can lead to unwanted side reactions and degradation [3]. The optimal temperature balances reaction rate with product selectivity.
Solid-state considerations significantly influence the cyclization mechanism. Unlike solution-phase reactions, solid-state cyclization is constrained by crystal packing and molecular mobility limitations. The reaction can only proceed when sufficient thermal energy overcomes these constraints and enables the necessary molecular motions [1] [2].
Dehydration mechanisms in solid-state lisinopril follow a stepwise process that precedes diketopiperazine formation. The process has been extensively characterized using differential scanning calorimetry, thermogravimetric analysis, and Fourier transform infrared microspectroscopy [1] [2].
Two-step dehydration process begins with the dihydrate to monohydrate transition at 76 degrees Celsius. This initial step involves the preferential loss of more weakly bound water molecules while maintaining the basic crystal structure. The monohydrate to anhydrate transition occurs at 99-101 degrees Celsius and involves complete removal of crystalline water [1] [2].
Spectroscopic monitoring of the dehydration process reveals characteristic changes in infrared absorption bands. The hydroxyl stretching region (3554 wavenumbers) shows progressive intensity decrease corresponding to water loss. Hydrogen bonding patterns change dramatically, as evidenced by shifts in the primary amine stretching region (3340 wavenumbers) [1].
Morphological changes accompany the dehydration process and include alterations in crystal structure and particle morphology. The dehydration can lead to formation of anhydrous glass in some cases, particularly when heating rates are rapid [10]. The surface area and particle size significantly influence the dehydration kinetics [10].
Kinetic parameters for the dehydration process show zero-order-like behavior for the mass loss process, with an apparent activation energy of approximately 70-80 kilojoules per mole [10]. This relatively low activation energy compared to the subsequent cyclization step indicates that dehydration is not the rate-limiting process in overall diketopiperazine formation.
Environmental factors affecting dehydration include humidity, heating rate, and atmospheric composition. The presence of water vapor can shift the equilibrium and influence the dehydration pathway. Controlled atmosphere conditions using nitrogen or other inert gases help ensure reproducible dehydration behavior [1] [2].
Anhydrate stability varies significantly with temperature and storage conditions. The anhydrous form is generally less stable than the hydrated forms and shows increased reactivity toward cyclization reactions. The critical temperature for anhydrate formation marks the onset of subsequent degradation pathways that lead to diketopiperazine formation [1] [2].